N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide
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Overview
Description
N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the 2-(2-chlorophenyl)-2-methoxyethyl intermediate: This can be achieved through the reaction of 2-chlorobenzyl chloride with methoxyethanol in the presence of a base such as potassium carbonate.
Coupling with furan-2-ylmethylamine: The intermediate is then reacted with furan-2-ylmethylamine under conditions that promote amide bond formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide or thiourea can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group can play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(thiophen-2-yl)methyl]ethanediamide: Similar structure but with a thiophene ring instead of a furan ring.
N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(pyridin-2-yl)methyl]ethanediamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N’-[2-(2-chlorophenyl)-2-methoxyethyl]-N-[(furan-2-yl)methyl]ethanediamide is unique due to the presence of both a furan ring and a chlorophenyl group, which can confer specific chemical and biological properties
Properties
IUPAC Name |
N'-[2-(2-chlorophenyl)-2-methoxyethyl]-N-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-22-14(12-6-2-3-7-13(12)17)10-19-16(21)15(20)18-9-11-5-4-8-23-11/h2-8,14H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBYTYZDUPHJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1=CC=CO1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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